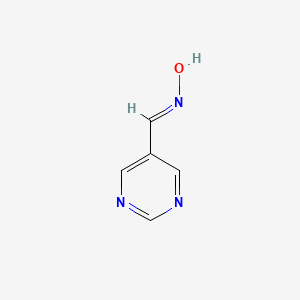

Pyrimidine-5-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

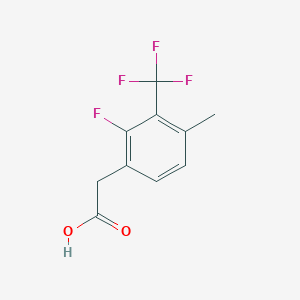

Pyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula C₅H₄N₂O . It is used in the preparation of pyrimidyl alkanol derivatives by reacting with diisopropylzinc and various alkyl halides. This compound is part of the pyrimidine family, which plays essential roles in biological processes due to its presence in nucleotides, nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

The synthesis of this compound involves several methods. For example, Suzuki coupling reactions have been employed to create 2,5-disubstituted pyrimidines, some of which exhibit moderate anticancer activity . Other synthetic approaches include Vilsmeier–Haack reactions and regioselective dechlorination . These methods allow the generation of diverse pyrimidine derivatives.Molecular Structure Analysis

This compound has a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its structure resembles that of nucleotide base pairs in DNA and RNA. The presence of halogen substituents can influence its reactivity and biological properties .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various substitution reactions, including nucleophilic aromatic substitution (S N Ar). These reactions allow the introduction of functional groups and modifications to the pyrimidine scaffold .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Pyrimidine-5-carbaldehyde oximes undergo oxime–nitrone isomerization and react with maleimides and electron-deficient acetylenes, leading to intermolecular cycloadducts and other compounds (Shirai et al., 2003).

- These oximes serve as potent FLT3 tyrosine kinase inhibitors, exhibiting antiproliferative activity against certain leukemic cell lines (Gaul et al., 2007).

- They are also used in the synthesis of muscarinic agonists for Alzheimer’s disease treatment (Jung et al., 2001).

Advanced Materials and Applications

- In materials science, pyrimidine-5-carbaldehyde oximes are used in the synthesis of macrostructures and single molecule magnets (Maes & Dehaen, 2008); (Giannopoulos et al., 2014).

Drug Delivery and Biomedical Applications

- Pyrimidine-5-carbaldehyde oximes are utilized in brain drug delivery systems and studied for their potential in active transport mechanisms for eliminating organic ions from the brain (Bodor et al., 1978).

- They are also explored as synthetic precursors for antitumor agents (Erkin & Krutikov, 2004).

Novel Synthetic Pathways

- Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been developed, providing new pathways for creating these compounds (Mathews & Asokan, 2007).

Mecanismo De Acción

Target of Action

Pyrimidine-5-carbaldehyde oxime, like many oximes, has been reported to have significant roles as acetylcholinesterase reactivators . Many oximes are also known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme and reactivates it . As a kinase inhibitor, it binds to the kinase enzymes, inhibiting their activity .

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting kinase enzymes, it affects the signaling pathways regulated by these enzymes . By reactivating acetylcholinesterase, it affects the cholinergic neurotransmission pathway .

Result of Action

The result of this compound’s action depends on its targets and the pathways it affects. For instance, by reactivating acetylcholinesterase, it could potentially alleviate symptoms of organophosphate poisoning . By inhibiting kinase enzymes, it could potentially have anticancer and anti-inflammatory effects .

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHALWYYWJPEIV-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=N1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)

![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)

![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)

![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)